N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline

Description

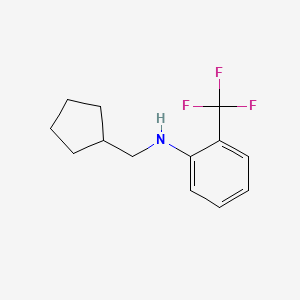

N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a cyclopentylmethyl group attached to the nitrogen atom and a trifluoromethyl (-CF₃) substituent at the ortho position of the benzene ring. This compound belongs to a class of fluorinated aromatic amines, which are of significant interest in medicinal chemistry and materials science due to the unique electronic and steric effects imparted by the trifluoromethyl group. The cyclopentylmethyl moiety enhances lipophilicity and may influence conformational flexibility, making the compound a candidate for applications in drug discovery, agrochemicals, and advanced materials .

Properties

IUPAC Name |

N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-4-8-12(11)17-9-10-5-1-2-6-10/h3-4,7-8,10,17H,1-2,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQONEVWWFOZQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CNC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related compounds and their key differences:

Key Observations :

- Cyclohexyl derivatives (e.g., ) exhibit even higher steric hindrance but may reduce solubility.

- Position of -CF₃ : The ortho-substituted -CF₃ group (as in the target compound and ) induces strong electron-withdrawing effects, influencing aromatic ring reactivity and intermolecular interactions. Para-substituted analogues (e.g., ) exhibit distinct electronic profiles due to resonance effects.

Key Observations :

- N-Methyl derivatives (e.g., ) achieve high yields (>90%) due to straightforward reductive alkylation pathways.

- Cyclohexyl and cyclopentylmethyl derivatives require longer reaction times (3–4 h) but maintain moderate-to-high yields (72–80%) .

Physicochemical Properties

Key Observations :

- The target compound’s higher LogP (3.8) compared to methyl or cyclobutylmethyl analogues suggests superior membrane permeability, critical for drug candidates.

- All analogues exhibit poor aqueous solubility (<1 mg/mL), necessitating formulation in organic solvents (e.g., DMSO) for biological testing.

Biological Activity

Neurotransmitter Modulation

N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline may exhibit properties similar to other trifluoromethyl-substituted anilines, which have shown potential as neurotransmitter modulators. The presence of the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, potentially influencing its interaction with neuronal targets.

Antimicrobial and Anticancer Properties

Compounds with similar structural features have demonstrated antimicrobial and anticancer activities. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can contribute to these biological effects.

The biological activity of this compound likely involves interactions with specific molecular targets. The trifluoromethyl group plays a crucial role in these interactions:

- Enhanced lipophilicity: Allows for better penetration of biological membranes.

- Halogen bonding: The fluorine atoms can participate in halogen bonding, influencing the compound's binding affinity to target proteins.

- Steric effects: The cyclopentylmethyl group provides steric hindrance, affecting the compound's overall conformation and reactivity.

Research Findings

While direct studies on this compound are scarce, research on related compounds provides valuable insights:

Case Study: Antitumor Effects

A study on a structurally similar compound, (±)-25, demonstrated significant antitumor effects in breast cancer models . The compound decreased the viability of MDA-MB-231 cells, a highly aggressive triple-negative breast cancer cell line, by 55% after 3 days of treatment at 10 μM concentration .

Comparative Activity Table

| Compound | Biological Activity | Potency (pIC50) |

|---|---|---|

| Compound 11 (Aniline derivative) | AM2 receptor antagonism | 8.2 |

| Compound 12 (Benzylic amine) | AM2 receptor antagonism | Similar to 11 |

| (±)-25 | Antitumor effect | Significant at 10 μM |

This table compares the biological activities of structurally related compounds, providing a framework for understanding the potential activity of this compound .

Future Research Directions

To fully elucidate the biological activity of this compound, future studies should focus on:

- Receptor binding assays to identify specific molecular targets.

- In vitro studies to assess antimicrobial and anticancer properties.

- Structure-activity relationship (SAR) studies to optimize biological activity.

- In vivo studies to evaluate pharmacokinetics and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.